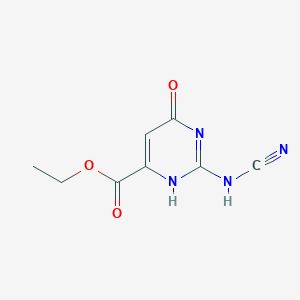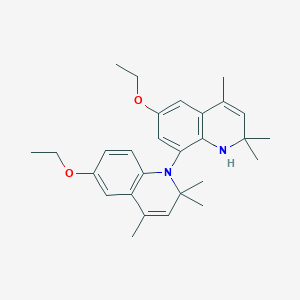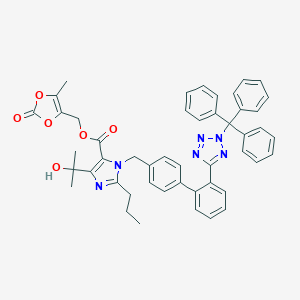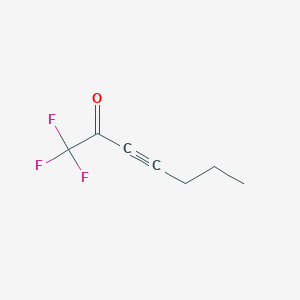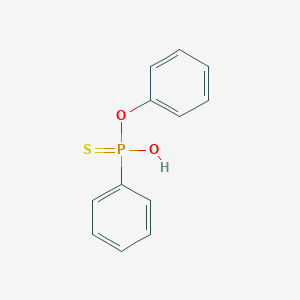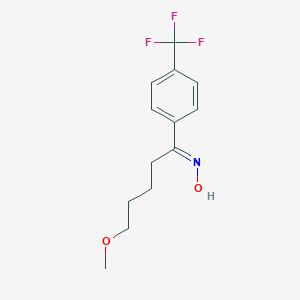
5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, utilizing various reagents to achieve the desired molecular architecture. For instance, the synthesis of fluvoxamine, a compound with structural similarities, involves a two-step radiochemical synthesis, indicating the complexity and precision required in synthesizing such molecules (Matarrese et al., 1997).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the compound's chemical behavior and properties. X-ray diffraction studies have provided insights into the crystal structure of related oxime compounds, revealing the presence of oxime tautomer and the geometrical isomer in the solid state (Sharma et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime and its derivatives often lead to the formation of complex heterocyclic structures. These reactions are pivotal in the synthesis of various biologically active compounds and materials with unique properties. For example, regiospecific allylic bromination has been employed to synthesize a series of derivatives, highlighting the compound's versatility in chemical reactions (Martins, 2003).
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : This compound is a derivative of Valerophenone , which is an inhibitor of the enzyme carbonyl reductase . It is also used as a reagent in the synthesis of 5,5-diarylpentadienamides .
- Results or Outcomes : The compound is used in the synthesis of 5,5-diarylpentadienamides, which are orally available TRPV1 antagonists for the treatment of neuropathic pain .
-
Scientific Field: Medicinal Chemistry
- Scientific Field: Organic Synthesis
-
Scientific Field: Organic Chemistry
- Application : This compound is a derivative of Valerophenone , which is an inhibitor of the enzyme carbonyl reductase . It is also used as a reagent in the synthesis of 5,5-diarylpentadienamides .
- Results or Outcomes : The compound is used in the synthesis of 5,5-diarylpentadienamides, which are orally available TRPV1 antagonists for the treatment of neuropathic pain .
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Organic Synthesis
Safety And Hazards
Propriétés
IUPAC Name |
(NE)-N-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCRPPVSQRFBKJ-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\O)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime | |
CAS RN |
88699-84-7, 61747-22-6 | |
| Record name | N-(5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088699847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(5-METHOXY-1-(4-(TRIFLUOROMETHYL)PHENYL)PENTYLIDENE)HYDROXYLAMINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5002XN6WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
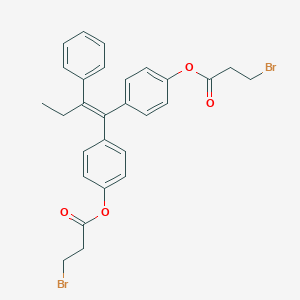
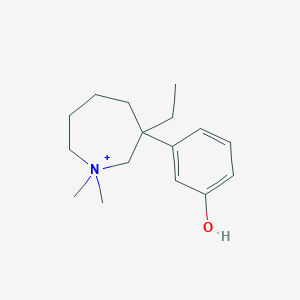
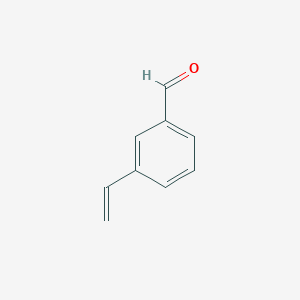
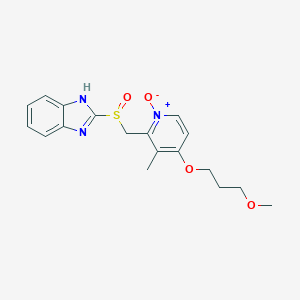

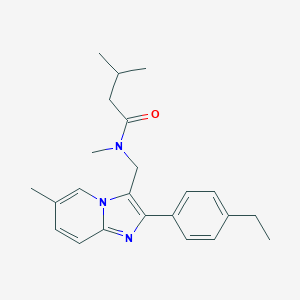
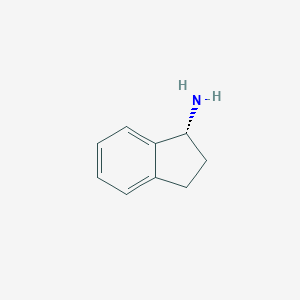
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
